5-Chloro-7-decylquinolin-8-OL
Description
Structure
3D Structure
Properties
CAS No. |
88559-42-6 |
|---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
5-chloro-7-decylquinolin-8-ol |
InChI |
InChI=1S/C19H26ClNO/c1-2-3-4-5-6-7-8-9-11-15-14-17(20)16-12-10-13-21-18(16)19(15)22/h10,12-14,22H,2-9,11H2,1H3 |
InChI Key |
SPKGZGHQSSLBBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C2C=CC=NC2=C1O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-decylquinolin-8-OL typically involves the chlorination of quinolin-8-OL. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where quinolin-8-OL is treated with chlorinating agents in large reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-decylquinolin-8-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-7-decylquinolin-8-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of materials with specific electronic and photophysical properties, such as sensors and optical materials
Mechanism of Action
The mechanism of action of 5-Chloro-7-decylquinolin-8-OL involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in studying metal ion behavior in biological and environmental systems. Additionally, its unique electronic properties allow it to interact with various enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
5-Chloro-7-iodoquinolin-8-ol (Clioquinol): Iodine at position 7 (vs. decyl in the target compound).
5-Methylquinolin-8-ol: Methyl group at position 5 (vs.
7-(Aminomethyl)-5-chloroquinolin-8-ol: Aminomethyl group at position 7 (vs. decyl).
5,7-Diiodo-8-quinolinol: Iodine at both positions 5 and 5.
Table 1: Comparative Analysis of 8-Quinolinol Derivatives
*Calculated based on formula C₁₉H₂₆ClNO.
Key Findings
- Lipophilicity and Solubility: The decyl chain in this compound significantly increases hydrophobicity compared to iodine (Clioquinol) or aminomethyl derivatives, making it more suitable for non-aqueous systems like lubricants or gasoline .
- Biological Activity: Halogenated analogs (e.g., Clioquinol) exhibit antimicrobial properties due to metal ion chelation, but the decyl derivative’s bulky alkyl chain may reduce cellular uptake, limiting bioactivity .
- Synthetic Accessibility : Iodo and methyl derivatives are synthesized via straightforward halogenation or alkylation, while the decyl variant likely requires specialized alkylation conditions (e.g., Friedel-Crafts) .
Biological Activity
5-Chloro-7-decylquinolin-8-OL, a derivative of the 8-hydroxyquinoline (8-HQ) family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of 8-Hydroxyquinoline Derivatives
The 8-HQ nucleus is known for a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects. Compounds in this category have been utilized in various medical applications due to their ability to chelate metal ions and interact with biological macromolecules .
- Chemical Formula : C₁₃H₁₄ClN₃O
- Molecular Weight : 239.72 g/mol
- CAS Number : 130-16-5
This compound is characterized by a chlorine atom at the 5-position and a decyl group at the 7-position of the quinoline ring, which influences its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, studies have shown that related compounds like cloxyquin (5-chloroquinolin-8-ol) demonstrate potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml .
| Compound | MIC (μg/ml) | Activity Type |
|---|---|---|
| Cloxyquin | 0.125 | Antituberculosis |
| This compound | TBD | Antimicrobial potential |
The antimicrobial mechanism is thought to involve metal ion chelation, which deprives pathogens of essential nutrients .
Anticancer Activity
The anticancer potential of quinoline derivatives has been well-documented. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The specific activity of this compound against different cancer cell lines remains to be fully elucidated.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The compound's ability to chelate metal ions may inhibit microbial growth and cancer cell proliferation.
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication by targeting viral polymerases through metal ion interactions .
- Cellular Interactions : The lipophilic nature of the decyl group may enhance membrane permeability, facilitating better interaction with cellular targets.
Study on Antituberculosis Activity
A notable study evaluated the effectiveness of cloxyquin against multidrug-resistant Mycobacterium tuberculosis isolates. The results indicated that cloxyquin maintained significant activity against these strains, suggesting that similar derivatives could be effective in treating resistant infections .
Anticancer Research
In vitro studies are ongoing to determine the specific anticancer properties of this compound. Preliminary data suggest that modifications in the quinoline structure can enhance cytotoxicity against specific cancer cell lines, warranting further investigation into its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 5-Chloro-7-decylquinolin-8-OL, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For halogenated quinolinols, chlorination at the 5- and 7-positions can be achieved using reagents like phosphorus oxychloride (POCl₃), while the decyl chain is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Optimize yields by controlling reaction temperature (e.g., 60–80°C for POCl₃ reactions) and stoichiometric ratios of alkylating agents. Purity is enhanced via recrystallization in ethanol or methanol .
Q. How should researchers safely handle this compound given its hazardous properties?
- Methodological Answer : Wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Use fume hoods for handling powders or solutions. Store in airtight containers away from oxidizers. Waste disposal must follow hazardous chemical protocols, including neutralization and incineration by licensed facilities. Refer to SDS guidelines for halogenated quinolinols, which classify similar compounds as acute oral toxins (Category 3) and skin irritants (Category 2) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C5/C7, decyl chain at C7).
- FT-IR : Identify O–H (3200–3500 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental spectral data for halogenated quinolinols?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict vibrational frequencies and NMR chemical shifts. Compare computed spectra with experimental data to identify discrepancies, such as tautomerism or solvent effects. For example, conformer analysis of (5-chloro-quinolin-8-yloxy) acetic acid revealed bond critical point variations between theory and experiment .
Q. What strategies address low reproducibility in biological activity studies of this compound derivatives?
- Methodological Answer :
- Standardize Assays : Use positive/negative controls (e.g., clioquinol for antimicrobial studies) and report IC₅₀/EC₅₀ values with confidence intervals.
- Batch Variation Analysis : Characterize impurities via HPLC and correlate with activity changes.
- Structural-Activity Relationships (SAR) : Modify the decyl chain length or introduce electron-withdrawing groups to enhance stability .
Q. How can researchers balance open data sharing with intellectual property concerns for novel quinolinol derivatives?
- Methodological Answer : Deposit raw spectral data and crystallographic files in repositories like Zenodo or ChemRxiv under embargo periods. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Redact proprietary synthesis steps while disclosing safety and efficacy data required for peer review .
Data Presentation and Analysis
Table 1 : Comparison of Spectroscopic Techniques for Halogenated Quinolinols
| Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | δ 8.5–9.5 ppm (aromatic H), δ 1.2 ppm (decyl CH₂) | Confirm alkyl chain integration | |
| FT-IR | O–H stretch at 3250 cm⁻¹ | Detect hydroxyl group tautomerism | |
| X-ray Diffraction | Hydrogen-bonding distance (2.7–3.1 Å) | Resolve crystal packing ambiguities |
Table 2 : Hazard Classification of Halogenated Quinolinols
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
